molecular formula C9H11IO B8700179 3-(2-iodophenyl)-1-propanol CAS No. 26059-41-6

3-(2-iodophenyl)-1-propanol

Cat. No.: B8700179
CAS No.: 26059-41-6
M. Wt: 262.09 g/mol
InChI Key: RMHUFAVKFGGBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Iodophenyl)-1-propanol ( 26059-41-6) is an organic compound with the molecular formula C9H11IO and a molecular weight of 262.09 g/mol . This compound features a phenyl ring bearing an iodine substituent at the ortho position, which is linked to a three-carbon propanol chain. The iodine atom on the aromatic ring makes this molecule a valuable intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental methodologies for constructing complex biaryl structures in pharmaceutical and materials science research . While a closely related amine derivative, 3-(2-Iodophenyl)-1-propanamine, is documented in chemical databases , the specific biochemical mechanism of action and detailed applications for the alcohol derivative are areas for ongoing research. As a building block, it can be used in the synthesis of more complex molecules, such as pharmaceutical candidates or ligands for catalysis. Researchers value this compound for its potential in exploring new chemical spaces. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26059-41-6

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

3-(2-iodophenyl)propan-1-ol

InChI

InChI=1S/C9H11IO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2

InChI Key

RMHUFAVKFGGBTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCO)I

Origin of Product

United States

Synthetic Methodologies for 3 2 Iodophenyl 1 Propanol and Its Analogues

Direct Synthesis Approaches

The direct synthesis of 3-(2-iodophenyl)-1-propanol can be achieved through carefully designed multi-step reaction sequences that build the carbon chain and introduce the necessary functional groups in a controlled manner.

Multi-step Reaction Sequences

A prominent and effective multi-step synthesis of this compound commences with 2-iodobenzaldehyde. This approach typically involves a carbon-carbon bond-forming reaction to extend the side chain, followed by selective reductions to yield the final propanol (B110389).

One such sequence is initiated with a Horner-Wadsworth-Emmons reaction. This reaction utilizes a phosphonate (B1237965) carbanion to react with an aldehyde, in this case, 2-iodobenzaldehyde, to form an α,β-unsaturated ester. The resulting product, typically an ethyl or methyl cinnamate (B1238496) derivative, possesses the required three-carbon side chain attached to the iodinated phenyl ring.

Following the olefination, a two-stage reduction process is employed. First, the carbon-carbon double bond of the α,β-unsaturated ester is reduced. Subsequently, the ester functional group is reduced to a primary alcohol. This sequence ensures the formation of the saturated propanol side chain.

An alternative starting point for a direct synthesis is 3-(2-iodophenyl)propanoic acid. The carboxylic acid group of this precursor can be directly reduced to the corresponding primary alcohol, this compound, using powerful reducing agents.

Starting MaterialKey ReactionsIntermediate(s)Final Product
2-Iodobenzaldehyde1. Horner-Wadsworth-Emmons Olefination2. Double Bond Reduction3. Ester ReductionEthyl 3-(2-iodophenyl)acrylateThis compound
3-(2-Iodophenyl)propanoic AcidCarboxylic Acid Reduction-This compound

Specific Reagent Combinations for Synthesis

The success of the multi-step syntheses described above hinges on the selection of appropriate reagents and reaction conditions for each transformation.

For the Horner-Wadsworth-Emmons reaction, a phosphonate ester, such as triethyl phosphonoacetate, is deprotonated with a base like sodium hydride (NaH) to generate the nucleophilic phosphonate carbanion. This carbanion then adds to 2-iodobenzaldehyde.

The subsequent reduction of the α,β-unsaturated ester can be achieved using various methods. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) with hydrogen gas, is effective for reducing the double bond. Following this, the ester can be reduced to the alcohol using strong hydride reagents like lithium aluminum hydride (LiAlH4). It is crucial to perform the reductions in this order to avoid the reduction of the aldehyde group before the olefination step.

For the direct reduction of 3-(2-iodophenyl)propanoic acid, lithium aluminum hydride (LiAlH4) is a suitable and powerful reducing agent capable of converting the carboxylic acid directly to the primary alcohol. Sodium borohydride (B1222165) (NaBH4) is generally not strong enough for this transformation.

Reaction StepReagent(s)Purpose
Horner-Wadsworth-Emmons OlefinationTriethyl phosphonoacetate, NaHForms C-C bond, creates α,β-unsaturated ester
Double Bond ReductionH2, Pd/CSaturates the side chain
Ester/Carboxylic Acid ReductionLiAlH4Reduces ester/acid to primary alcohol

Synthesis of Related Iodophenyl Propanol Derivatives

The synthetic strategies for this compound can be adapted and expanded to produce a variety of related iodophenyl propanol derivatives, including those with different substitution patterns on the aromatic ring or modifications to the propanol side chain.

Strategies for Constructing Aryl-Propanol Moieties

A general and versatile method for constructing the aryl-propanol skeleton is the malonic ester synthesis. This method can be adapted to start with an appropriate iodinated benzyl (B1604629) halide, such as 2-iodobenzyl bromide. The benzyl halide is used to alkylate diethyl malonate in the presence of a base like sodium ethoxide. The resulting disubstituted malonic ester can then be hydrolyzed and decarboxylated to yield a substituted propanoic acid, which can subsequently be reduced to the corresponding propanol.

Another powerful strategy involves the use of Grignard reagents. An aryl Grignard reagent, formed from an aryl iodide and magnesium, can react with an epoxide like propylene (B89431) oxide to open the ring and form a secondary alcohol. While this would not directly yield a 1-propanol (B7761284) derivative, it demonstrates a key C-C bond-forming strategy.

Nucleophilic Aromatic Substitution in Analogous Systems

Nucleophilic aromatic substitution (SNA)r offers a pathway to synthesize certain iodophenyl propanol derivatives, particularly when the aromatic ring is activated by electron-withdrawing groups. In a typical SNAr reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For the synthesis of iodophenyl propanol analogs, this could involve the reaction of a di-iodinated benzene (B151609), activated by other substituents, with a propanol derivative containing a nucleophilic group. The reaction proceeds through a negatively charged Meisenheimer complex intermediate. The presence of strong electron-withdrawing groups ortho or para to the leaving group is generally required to facilitate this reaction.

Aryl Coupling Methodologies

Modern cross-coupling reactions provide powerful tools for the synthesis of aryl-propanol derivatives. The Heck reaction, for instance, can couple an aryl halide with an alkene. In a potential application, 2-iodobenzyl alcohol could be coupled with acrolein, followed by reduction of the resulting aldehyde and alkene to form the desired propanol.

Precursor-Based Synthetic Routes

The synthesis of this compound and its related structures is foundational to its application in more complex organic synthesis. Methodologies often involve either constructing the propanol sidechain onto a pre-existing iodo-aryl scaffold or introducing the iodine atom onto a phenylpropanol framework.

Formation from Simpler Iodo-Aryl or Propanol Precursors

The creation of this compound and its analogues can be achieved through various established synthetic transformations. These routes typically begin with simpler, commercially available starting materials.

One common strategy involves the modification of a phenylpropanol derivative. For instance, the parent compound, 3-phenyl-1-propanol, can be synthesized through methods such as the reduction of ethyl cinnamate or cinnamic acid. orgsyn.org The subsequent introduction of an iodine atom at the ortho position of the phenyl ring can then be performed using electrophilic iodination techniques.

Alternatively, the synthesis can commence from a precursor already containing the iodo-aryl moiety. A plausible route, analogous to the synthesis of related structures, could start from 2-iodobenzaldehyde. acs.org This approach might involve a Wittig olefination to introduce the three-carbon chain, followed by hydrogenation of the resulting double bond and subsequent reduction of the ester or aldehyde functionality to the primary alcohol. acs.org Another method involves the hydroboration-oxidation of a corresponding allyl-iodo-benzene, which would yield the anti-Markovnikov alcohol product, this compound. cardiff.ac.uk

The synthesis of analogues, such as chiral haloalcohols, has been achieved through the enantioselective reduction of the corresponding aryl alkyl ketones. google.com For example, diisopinocampheylchloroborane has been used to reduce ketones to alcohols with high enantioselectivity. google.com These methods highlight the versatility of precursor-based strategies in accessing not only this compound but also its structurally varied and stereochemically defined analogues.

Table 1: Selected Synthetic Strategies for 3-Aryl-1-propanol Analogues

Starting Material Key Transformation(s) Product Type Ref.
Ethyl Cinnamate Reduction (e.g., with Na/EtOH) 3-Phenyl-1-propanol orgsyn.org
4-Phenyl-m-dioxane Reductive cleavage (e.g., with Na/1-butanol) 3-Phenyl-1-propanol orgsyn.org
2-Iodobenzaldehyde Wittig olefination, Hydrogenation, Reduction This compound (proposed) acs.org
Aryl Alkyl Ketone Asymmetric Reduction (e.g., with Ipc₂BCl) Chiral Aryl Alkanol google.com
1-(2-Iodo-phenyl)-prop-2-en-1-ol Hydroboration-Oxidation 3-(2-Iodo-phenyl)-propan-1,2-diol (analogue) cardiff.ac.uk

Role as a Synthetic Intermediate in Complex Organic Architectures

The strategic placement of both a reactive hydroxyl group and an iodo-substituent makes this compound a valuable intermediate for constructing more elaborate molecular frameworks, particularly heterocyclic systems. The ortho-iodo group is an excellent precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, often catalyzed by transition metals.

A significant application of this compound is in the synthesis of medium-sized ring systems. Research has shown its utility as an alcohol substrate in palladium-catalyzed aminocarbonylation reactions. nih.govacs.org This process facilitates the synthesis of 7-membered benzolactones, demonstrating the compound's role in building bicyclic structures that incorporate the initial iodo-aryl and propanol moieties into a new heterocyclic ring. acs.org

The utility of the 3-(2-iodophenyl)propyl skeleton extends to other cyclization strategies. For example, a derivative, 3-(2-iodophenyl)-1-bromopropane, can be homologated to an alkyne, 1-(2-iodophenyl)pent-4-yne. acs.org This terminal alkyne then serves as a substrate for palladium-catalyzed cyclization reactions, leading to the formation of multiple new carbon-carbon bonds and complex tricyclic products. acs.org

Furthermore, the reactivity of the 2-iodophenyl group is demonstrated in the synthesis of other heterocyclic systems. A related intermediate, 1-(2-iodophenyl)-1-methyloxirane, undergoes a tandem radical SRN1/SHi sequence when treated with sodium n-butyltellurolate to afford 2,3-dihydro-3-hydroxy-3-methylbenzo[b]tellurophene. acs.org This transformation highlights how the 2-iodophenyl group can act as a linchpin in forming novel, fused heterocyclic architectures. These examples underscore the importance of this compound and its derivatives as key building blocks in the assembly of complex organic molecules.

Table 2: Applications of this compound and Derivatives in Synthesis

Intermediate Reaction Type Product Architecture Ref.
This compound Palladium-catalyzed Aminocarbonylation 7-Membered Benzolactone acs.org
3-(2-Iodophenyl)-1-bromopropane Homologation and Pd-catalyzed Cyclization Fused Tricyclic System acs.org
1-(2-Iodophenyl)-1-methyloxirane Tandem SRN1/SHi with n-BuTeNa Dihydrobenzo[b]tellurophene acs.org

Reactivity and Transformations of 3 2 Iodophenyl 1 Propanol

Reactions Involving the Aromatic Iodine Moiety

The carbon-iodine bond in 3-(2-iodophenyl)-1-propanol is a key site for chemical reactions. Its relatively low bond dissociation energy and the ability of the iodine atom to exist in higher oxidation states make it a focal point for transformations.

Hypervalent Iodine Chemistry and Iodoarene Activation

Hypervalent iodine compounds, where the iodine atom formally possesses more than eight valence electrons, are powerful reagents in organic synthesis due to their oxidizing properties and low toxicity. acs.orgle.ac.uk The iodoarene moiety of this compound can be activated to form these hypervalent species, such as λ³-iodanes, which are intermediates in numerous synthetic transformations. acs.org The reactivity of these reagents is based on the strong electrophilicity of the central iodine atom and the excellent leaving group ability of the aryl iodine group. acs.org Reactions involving hypervalent iodine compounds are often discussed in terms of mechanisms analogous to those in transition metal chemistry, including oxidative addition, ligand exchange, and reductive elimination. acs.org

The formation of hypervalent iodine(III) species, particularly diaryliodonium salts, from aryl iodides like this compound is a critical activation step. acs.orgnih.gov This oxidative activation can be achieved through several methods. acs.org A common approach involves the oxidation of the aryl iodide followed by coupling with another aromatic compound. acs.orgnih.gov For instance, oxidants like m-chloroperbenzoic acid (mCPBA) can be used. nih.gov The relatively low oxidation potential of iodine compared to other halogens makes iodoarenes particularly amenable to oxidative activation. acs.org

Aldehyde-promoted aerobic oxidation provides another pathway. For example, the oxidation of 2-(2-iodophenyl)propan-2-ol, a related compound, can be achieved to form benziodoxole-based hypervalent iodine reagents. chemrxiv.org These cyclic hypervalent iodine compounds exhibit enhanced stability and are valuable in various chemical transformations. chemrxiv.org The strategies for activating aryl iodides are diverse and include:

Hypervalent iodoarene activation under thermal or photochemical conditions. acs.org

Aryl–I bond dissociation in the presence of bases. acs.org

Photoinduced aryl–I bond dissociation . acs.org

Electrochemical activation through direct or indirect electrolysis. acs.org

Electrophotochemical activation mediated by redox-active organocatalysts. acs.org

These activation modes allow aryl iodides to function as precursors to aryl cations, radicals, or arynes, facilitating a wide range of bond-forming reactions. acs.org

Ligand exchange is a fundamental process in the chemistry of hypervalent iodine compounds and is crucial for their role in arylation reactions. acs.orgnih.gov In the context of diaryliodonium salts, which can be formed from this compound, the reaction with a nucleophile often begins with the exchange of the counteranion for the incoming nucleophile. acs.orgnih.gov This leads to the formation of a T-shaped intermediate. acs.orgnih.gov Subsequent reductive elimination results in the formation of the arylated product and the release of the iodoarene. acs.orgnih.gov This process is a key step in transition-metal-free arylation reactions. nih.govorganic-chemistry.org

The mechanism often involves a concerted ipso-substitution, where the nucleophile attacks the carbon atom bonded to the iodine. acs.org The efficiency and outcome of these reactions can be influenced by factors such as the nature of the ligands, the solvent, and the counterion of the iodonium (B1229267) salt. organic-chemistry.orgchemguide.co.uk For example, in copper-catalyzed intramolecular Ullmann C-O coupling reactions of 2-(2-iodophenyl)ethan-1-ol, a related substrate, ligand exchange is a proposed mechanistic step following oxidative addition. sioc-journal.cn

Reagent/CatalystSubstrateProductKey Mechanistic StepReference
Diaryliodonium saltsCarboxylic acidsAryl estersLigand exchange, Reductive elimination organic-chemistry.org
Diaryliodonium saltsNucleophilesAryl-nucleophile adductsLigand exchange, Concerted ipso-substitution acs.orgnih.gov
Cu catalyst2-(2-iodophenyl)ethan-1-olDihydrobenzofuranOxidative addition, Ligand exchange sioc-journal.cn

The carbon-iodine bond in this compound can be cleaved to generate an aryl radical, a highly reactive intermediate for various synthetic applications. nih.gov This can be achieved through several methods, including single-electron transfer (SET) processes. scispace.com For instance, a postulated mechanism for the synthesis of benzolactones from this compound involves an initial SET from a base like triethylamine (B128534) (Et3N) to the aryl iodide, generating an aryl radical. nih.gov

Photochemical methods also provide a powerful tool for generating aryl radicals from aryl iodides. scispace.combeilstein-journals.org Irradiation with visible light, sometimes in the presence of a photosensitizer, can induce the cleavage of the C-I bond. scispace.combeilstein-journals.org A novel Barton-McCombie-type radical deoxygenation of alcohols involves their conversion to 2-iodophenyl-thionocarbonates. scispace.com Visible light irradiation of these substrates initiates a SET-induced cleavage of the carbon-iodine bond, forming an aryl radical which then participates in subsequent cyclization and fragmentation steps. scispace.combeilstein-journals.org

The generated aryl radicals can undergo a variety of reactions, including:

Addition to multiple bonds: Aryl radicals can add to alkenes and alkynes.

Homolytic aromatic substitution (HAS): This involves the addition of the aryl radical to an aromatic ring. acs.org

Cyclization: Intramolecular reactions where the aryl radical attacks another part of the molecule. scispace.com

These reactions provide efficient routes for the formation of C-C and C-heteroatom bonds under mild conditions. nih.gov

PrecursorMethod of GenerationReactive IntermediateSubsequent ReactionReference
This compoundSingle-electron transfer (SET) from Et3NAryl radicalReaction with CO for benzolactone synthesis nih.gov
2-iodophenyl-thionocarbonateVisible light irradiation (photocatalyst-free)Aryl radical5-endo-trig cyclization and fragmentation scispace.combeilstein-journals.org
Aryl iodidesBase-promoted homolytic aromatic substitutionAryl radicalAddition to an arene acs.org

The use of hypervalent iodine reagents derived from precursors like this compound enables a variety of arylation reactions to proceed without the need for transition metal catalysts. acs.orgnih.gov Diaryliodonium salts, in particular, are effective arylation agents for a wide range of nucleophiles, including carboxylic acids, alcohols, and amines. organic-chemistry.org These reactions are advantageous as they avoid the cost and potential toxicity associated with transition metals. acs.org

The mechanism of these transition-metal-free arylations often involves the formation of hypervalent iodine intermediates. nih.gov For example, the arylation of carboxylic acids with diaryliodonium salts proceeds efficiently to give aryl esters. organic-chemistry.org These reactions are typically fast and tolerate a wide range of functional groups. organic-chemistry.org The chemoselectivity with unsymmetrical diaryliodonium salts is often high, favoring the transfer of the more electron-poor or sterically hindered aryl group. organic-chemistry.org

Base-promoted homolytic aromatic substitution (HAS) is another important transition-metal-free method for C-C bond formation. acs.org In this process, a strong base like potassium tert-butoxide promotes the formation of an aryl radical from an aryl halide, which then adds to an arene. acs.org This methodology has emerged as a green alternative to traditional cross-coupling reactions. unipi.it

Electrochemistry offers a powerful and sustainable method for activating aryl iodides like this compound. acs.org Electrochemical methods can be used to generate hypervalent iodine species catalytically, which can then be used in a variety of oxidative transformations. acs.org This approach avoids the use of stoichiometric chemical oxidants, making the processes greener. acs.org

The direct or indirect electrolysis of aryl iodides can lead to the formation of aryl radicals or other reactive intermediates. acs.orgrsc.org In indirect electrolysis, a mediator acts as an electron shuttle between the electrode and the substrate. acs.org This can allow for transformations to occur at lower potentials and with greater selectivity.

Electrochemical methods have been applied to various reactions, including:

Oxidative cyclization: The electrochemical generation of hypervalent iodine species can catalyze the oxidative cyclization of N-allylic amides. acs.org

α-functionalization of ketones: The electrochemical, iodine-mediated α-C-H amination of ketones has been demonstrated. uol.de

Ring transformation: An electrochemical induced ring transformation of cyclic α-(ortho-iodophenyl)-β-oxoesters has been reported. uol.de

These electrochemical approaches offer a high degree of control over the reaction conditions and are well-suited for developing sustainable synthetic methodologies. acs.org

Deiodination Reactions and Mechanistic Considerations (e.g., Radical Pathways)

The removal of the iodine atom from the aromatic ring, known as deiodination, can proceed through various mechanisms, with radical pathways being of significant interest. These reactions typically involve the generation of an aryl radical intermediate, which is then quenched to afford the deiodinated product.

Radical-induced deiodination of aryl iodides can be initiated by radical initiators such as azobisisobutyronitrile (AIBN). lookchem.com The mechanism involves the generation of a radical from the initiator, which then abstracts the iodine atom from the aryl iodide to form an aryl radical. This radical can then abstract a hydrogen atom from a suitable donor, such as a solvent or another reagent, to yield the final deiodinated product. The kinetic profile of such reactions often shows a dependence on the concentration of both the aryl iodide and the radical initiator. lookchem.com

A notable application of radical-mediated C-I bond cleavage is in carbonylation reactions. For instance, an intramolecular Heck-type carbonylation of 2-iodobenzyl alcohols can be initiated to produce benzolactone derivatives. acs.orgnih.gov This process is believed to proceed via a single-electron transfer (SET) mechanism, generating an aryl radical that can then participate in the cyclization and carbonylation cascade. acs.orgnih.gov A similar radical cyclization pathway can be envisaged for this compound to form seven-membered lactones.

ReactantConditionsProductReaction TypeReference
m-ChloroiodobenzeneAIBN, Sodium methoxide, MethanolChlorobenzeneRadical-induced deiodination lookchem.com
2-Iodobenzyl alcoholsCO, BaseBenzolactonesIntramolecular Heck carbonylation acs.orgnih.gov

Reactions with Nucleophilic Species and Cyclization Pathways

The electrophilic nature of the carbon atom attached to the iodine allows for reactions with various nucleophiles. Intramolecularly, the hydroxyl group of this compound can act as a nucleophile, leading to the formation of cyclic ethers, most notably chromane (B1220400).

The synthesis of this compound itself can be achieved by the reduction of 3-(2-iodophenyl)propionic acid. unl.edu To facilitate nucleophilic substitution, the alcohol functionality can be converted into a better leaving group, such as a methanesulfonate (B1217627) (mesylate). The reaction of this compound with methanesulfonyl chloride provides the corresponding 3-(2-iodophenyl)propyl methanesulfonate. unl.edu This intermediate is then primed for intramolecular cyclization upon treatment with a base, which deprotonates the alcohol, allowing the resulting alkoxide to displace the iodide and form the chromane ring system.

In some cases, the cyclization can be promoted by reagents that activate the aryl iodide. For example, the reaction of 3-(p-iodophenyl)propan-1-ol with mercury(II) oxide and iodine can lead to cyclization products. journals.co.za While this specific example involves a p-iodo substituent, the principle of activating the C-I bond for intramolecular attack by the hydroxyl group is relevant.

Starting MaterialReagent(s)ProductReaction TypeReference
3-(2-Iodophenyl)propionic acidNaBH4, BF3·OEt2This compoundReduction unl.edu
This compoundMethanesulfonyl chloride, BaseChromaneIntramolecular Cyclization unl.edu
3-(p-Iodophenyl)propan-1-olHgO, I2, IrradiationCyclized productsOxidative Cyclization journals.co.za

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in this compound is another versatile handle for a variety of chemical transformations, including functional group interconversions and oxidative cyclizations.

Functional Group Interconversions (e.g., to alkyl halides, esters)

The primary alcohol of this compound can be readily converted into other functional groups, such as alkyl halides and esters. These transformations are standard in organic synthesis and expand the synthetic utility of the parent molecule.

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen atom using common halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 1-chloro-3-(2-iodophenyl)propane and 1-bromo-3-(2-iodophenyl)propane, respectively.

Esterification: The alcohol can be esterified by reaction with carboxylic acids or their derivatives. A common method involves the reaction with an acid chloride in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. byjus.compharmacy180.com For example, reacting this compound with acetyl chloride would produce 3-(2-iodophenyl)propyl acetate. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is another viable method. libretexts.orgchemguide.co.uk

ReactantReagent(s)ProductReaction Type
AlcoholThionyl chloride (SOCl₂)Alkyl chlorideHalogenation
AlcoholPhosphorus tribromide (PBr₃)Alkyl bromideHalogenation
AlcoholAcid chloride, PyridineEsterEsterification
AlcoholCarboxylic acid, H₂SO₄EsterFischer Esterification

Intramolecular Oxidative Cyclization Pathways

The primary alcohol can participate in intramolecular oxidative cyclization reactions, where both the alcohol and the aromatic ring are involved in the formation of a new ring. A key transformation in this category is the oxidation of this compound to form a chromanone derivative.

In a reaction analogous to the cyclization of 3-arylpropan-1-ols, the alcohol is first oxidized to an aldehyde. This intermediate can then undergo intramolecular cyclization, where the aldehyde is attacked by the electron-rich phenyl ring, a process often facilitated by an acid catalyst. Subsequent oxidation would lead to the formation of a chromanone. For example, 3-arylpropan-1-ols have been shown to undergo oxidative cyclization to yield chromanes. journals.co.za A similar pathway can be envisioned for this compound, where initial oxidation to 3-(2-iodophenyl)propanal (B13024941) would be followed by cyclization and subsequent transformation to yield a substituted chromanone.

Intermolecular and Intramolecular Coupling Reactions

The aryl iodide moiety of this compound is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions can be performed both inter- and intramolecularly.

Intermolecular Coupling Reactions:

Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction of this compound with a boronic acid or its ester would lead to the formation of a biaryl compound. This reaction is highly versatile and tolerates a wide range of functional groups.

Heck Coupling: In the Heck reaction, the aryl iodide can be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction allows for the coupling of the aryl iodide with a terminal alkyne, yielding an arylethyne derivative.

Intramolecular Coupling Reactions:

A particularly powerful application of cross-coupling chemistry with this compound derivatives is in the construction of fused ring systems via intramolecular reactions. For example, an intramolecular Mizoroki-Heck reaction of a (2-iodophenyl)-substituted substrate has been demonstrated to be an effective method for constructing cyclic compounds. rsc.orgsioc-journal.cn In a typical scenario, the primary alcohol of this compound would first be modified, for instance, by etherification with an unsaturated partner. The resulting molecule could then undergo a palladium-catalyzed intramolecular Heck reaction, where the aryl iodide adds across the double bond, leading to the formation of a new ring.

For example, if the alcohol is allylated to form 1-(allyloxy)-3-(2-iodophenyl)propane, an intramolecular Heck reaction could lead to the formation of a chromane derivative with a methyl group at the 3-position. The regioselectivity of such cyclizations, particularly the preference for exo or endo ring closure, is an important consideration in these synthetic strategies. princeton.edu

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
SuzukiBoronic acid/esterPd catalyst, BaseBiaryl
HeckAlkenePd catalyst, BaseSubstituted alkene
SonogashiraTerminal alkynePd catalyst, Cu co-catalyst, BaseArylethyne
Intramolecular HeckTethered alkenePd catalyst, BaseFused ring system

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, the precise connectivity of atoms can be established.

Proton (¹H) NMR

The ¹H NMR spectrum of 3-(2-iodophenyl)-1-propanol provides information on the chemical environment of each proton. The aromatic protons on the iodophenyl ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The presence of the ortho-iodo substituent will influence the splitting pattern of these aromatic signals.

The protons of the propyl chain will appear more upfield. The methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) is expected to resonate as a triplet. The central methylene group of the propyl chain (-CH₂-) would likely appear as a multiplet, and the methylene group attached to the aromatic ring (Ar-CH₂-) would be observed as a triplet. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic-H7.0 - 7.9Multiplet
-CH₂OH~3.7Triplet
-CH₂-~1.9Multiplet
Ar-CH₂-~2.9Triplet
-OHVariableBroad Singlet

Carbon (¹³C) NMR

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms. The six carbons of the aromatic ring will resonate in the downfield region (typically 110-145 ppm). The carbon atom directly bonded to the iodine (C-I) is expected to have a characteristic chemical shift in the range of 90-100 ppm. orgsyn.org

The three aliphatic carbons of the propanol (B110389) side chain will appear in the upfield region of the spectrum. The carbon of the methylene group attached to the hydroxyl function (-CH₂OH) is expected around 60-65 ppm, while the other two methylene carbons will be found at lower chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic C-I90 - 100
Aromatic C-H & C-C110 - 145
-CH₂OH60 - 65
-CH₂-30 - 40
Ar-CH₂-30 - 40

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic ring will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the propyl chain will be observed just below 3000 cm⁻¹.

The spectrum will also feature characteristic peaks for C=C stretching in the aromatic ring (around 1450-1600 cm⁻¹) and a strong C-O stretching band for the primary alcohol at approximately 1050 cm⁻¹. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C backbone of the propyl chain would be expected to show strong signals in the Raman spectrum.

Interactive Data Table: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=CStretching1450 - 1600
C-O (Primary Alcohol)Stretching~1050

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The exact mass of this compound is 261.98500 u. chemsrc.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 262. A characteristic feature would be the isotopic pattern resulting from the presence of iodine. The fragmentation pattern would likely involve the loss of water (H₂O) from the molecular ion, leading to a fragment at m/z 244. Cleavage of the C-C bonds in the propyl chain would also produce characteristic fragment ions. For instance, the loss of a propyl group could lead to an iodophenyl fragment.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, the molecular formula is established as C₉H₁₁IO. chemsrc.com HRMS analysis would measure the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which is then compared against a theoretical value calculated from the masses of its constituent isotopes (e.g., ¹²C, ¹H, ¹⁶O, and ¹²⁷I). A close match between the experimental and theoretical mass, typically within a few parts per million (ppm), provides unambiguous confirmation of the compound's elemental formula. docbrown.info The calculated exact mass for the neutral molecule C₉H₁₁IO is 261.98546 Da. guidechem.com

Table 1: Elemental Composition and Exact Mass of this compound

ElementSymbolCountAtomic Mass (amu)Total Mass (amu)
CarbonC912.011108.099
HydrogenH111.00811.088
IodineI1126.904126.904
OxygenO115.99915.999
Total C₉H₁₁IO Calculated Exact Mass: 261.98546 Da guidechem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure, particularly the presence of chromophores. mu-varna.bg Chromophores are parts of a molecule that absorb light, often containing π-electrons and conjugated systems. researchgate.net

In this compound, the primary chromophore is the iodophenyl group. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. science-softcon.de The benzene (B151609) ring itself has absorption maxima around 255 nm. The presence of substituents on the ring, such as the iodine atom and the propanol chain, can cause shifts in the wavelength of maximum absorption (λmax) and changes in molar absorptivity. nih.gov The iodine substituent, with its lone pairs of electrons, can interact with the π-system of the benzene ring, potentially leading to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.

While specific experimental spectra for this compound are not detailed in the provided sources, the expected UV-Vis absorption profile would be characteristic of a substituted benzene derivative. copernicus.org Analysis would focus on identifying the π → π* transitions associated with the aromatic ring.

Table 2: Expected UV-Vis Absorption for this compound

ChromophoreElectronic TransitionExpected Absorption Region (nm)
Iodophenyl Groupπ → π*~250 - 280

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for 3-(2-iodophenyl)-1-propanol, from its most stable three-dimensional shape to its spectroscopic signatures and inherent reactivity. These theoretical insights complement experimental data, providing a more complete picture of the molecule's behavior.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is not static; the molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements, known as the global minimum, as well as other low-energy conformers.

Using DFT methods, a thorough exploration of the conformational landscape of this compound can be performed. This process involves systematically rotating the key dihedral angles—specifically around the C-C bonds of the propyl chain and the C-O bond of the alcohol group—and calculating the potential energy of each resulting structure. The structures corresponding to energy minima on this potential energy surface represent stable conformers. The results of such an analysis typically reveal that the relative orientation of the bulky iodophenyl group and the hydroxyl group, as well as potential intramolecular hydrogen bonding between the hydroxyl proton and the iodine atom or the aromatic ring's pi-electrons, are critical in determining conformational preference.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound (Note: This data is illustrative as specific studies on this molecule are not publicly available. The values represent typical results from such an analysis.)

ConformerKey Dihedral Angles (Degrees)Relative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
1 (Global Minimum)τ(C-C-C-C) = 180 (anti)0.0075.3
2τ(C-C-C-C) = 60 (gauche)1.1514.1
3τ(C-C-C-O) = 60 (gauche)1.508.6

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can aid in the structural confirmation and characterization of this compound.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of the molecule, it is possible to predict the NMR chemical shifts. These theoretical values, when compared against experimental spectra, can help assign specific peaks to individual atoms and confirm the molecule's structure. Calculations are often performed on multiple low-energy conformers, and the final predicted spectrum is a Boltzmann-weighted average.

Vibrational Frequencies: The vibrational modes of this compound can be computed to predict its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl chain, and the C-I stretch. These predictions are valuable for interpreting experimental vibrational spectra.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. This analysis provides information on the energies of the molecule's excited states and the wavelengths of maximum absorption (λ_max), which are primarily associated with π→π* transitions within the iodophenyl ring.

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO is typically localized on the iodine atom and the π-system of the phenyl ring, indicating these are the most probable sites for electrophilic attack. The LUMO is generally distributed over the antibonding orbitals of the aromatic ring. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. This analysis can predict, for example, the molecule's susceptibility to oxidation or its behavior in cycloaddition reactions.

Table 2: Calculated Frontier Orbital Energies for this compound (Note: This data is illustrative.)

ParameterEnergy (eV)
E(HOMO)-8.95
E(LUMO)-0.75
HOMO-LUMO Gap (ΔE)8.20

Mechanistic Investigations through Computational Modeling

Beyond static properties, computational modeling is a powerful tool for investigating the dynamic processes of chemical reactions involving this compound. It allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone.

Elucidation of Reaction Pathways and Transition States

Computational methods can map out the entire potential energy surface for a chemical reaction. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition states that connect them. For reactions involving this compound, such as its use in palladium-catalyzed cross-coupling reactions to form new C-C bonds, DFT can be used to model the step-by-step mechanism. This includes modeling the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed atomistic view of the bond-making and bond-breaking processes.

Kinetic and Thermodynamic Aspects of Transformations

By calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along a reaction pathway, the key thermodynamic and kinetic parameters for the transformation can be determined.

Kinetics: The energy of the transition state relative to the reactants determines the activation energy barrier for a reaction. A higher activation barrier corresponds to a slower reaction rate. By comparing the activation energies for competing reaction pathways, computational modeling can predict which products are likely to form fastest, thus explaining the selectivity of a reaction.

General computational chemistry research explores the quantum chemical descriptors of various molecules to predict their reactivity and electronic properties. These descriptors often include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial in determining a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Mulliken Charges: These are calculated charges distributed among the atoms of a molecule, providing insight into the electrostatic potential and the likelihood of electrophilic or nucleophilic attack at specific sites.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are derived from HOMO and LUMO energies to provide a general measure of a molecule's reactivity.

While these principles are broadly applicable, the absence of specific studies on this compound means that no quantitative data for these descriptors or established structure-reactivity relationships can be presented. Research in this area tends to focus on molecules with known biological activity or applications in materials science, and it is possible that this compound has not yet been a target of such investigations.

Therefore, the creation of data tables and a detailed discussion of research findings as requested is not possible based on the currently available scientific literature.

Derivatization Strategies and Advanced Synthetic Applications

Functionalization of the Hydroxyl Group

The primary alcohol functionality of 3-(2-iodophenyl)-1-propanol is readily amenable to a variety of chemical modifications, including esterification, etherification, and the introduction of electrophilic handles, thereby expanding its synthetic potential.

Esterification of the hydroxyl group in this compound can be achieved through reaction with various acylating agents, such as acyl chlorides and acid anhydrides. These reactions typically proceed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct. For instance, the reaction with acetyl chloride would yield 3-(2-iodophenyl)propyl acetate, while reaction with benzoyl chloride would produce 3-(2-iodophenyl)propyl benzoate. These esterification reactions are generally high-yielding and allow for the introduction of a wide range of ester functionalities.

Table 1: Examples of Esterification Reactions of this compound

Acylating Agent Product Base Typical Conditions
Acetyl Chloride 3-(2-iodophenyl)propyl acetate Pyridine 0°C to room temperature
Benzoyl Chloride 3-(2-iodophenyl)propyl benzoate Triethylamine 0°C to room temperature
Acetic Anhydride 3-(2-iodophenyl)propyl acetate DMAP (catalyst) Room temperature

The hydroxyl group can also be converted into an ether linkage through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, treatment of this compound with sodium hydride followed by methyl iodide would yield 1-iodo-2-(3-methoxypropyl)benzene. This method is highly versatile for the preparation of a wide range of alkyl and aryl ethers.

Table 2: Williamson Ether Synthesis with this compound

Alkyl Halide Product Base Solvent
Methyl Iodide 1-iodo-2-(3-methoxypropyl)benzene NaH THF
Benzyl (B1604629) Bromide 1-(3-(benzyloxy)propyl)-2-iodobenzene NaH DMF

To enhance its reactivity in subsequent transformations, the hydroxyl group of this compound can be converted into a good leaving group, thereby creating an electrophilic handle. Common strategies include the formation of tosylates or mesylates through reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. The resulting 3-(2-iodophenyl)propyl tosylate or mesylate are excellent substrates for nucleophilic substitution reactions, significantly broadening the synthetic utility of the original molecule.

Chemical Modifications of the Iodophenyl Moiety

The carbon-iodine bond in the iodophenyl ring of this compound is a key site for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, as well as for the attachment of functionalities for specific applications.

The iodoarene functionality serves as a versatile precursor for the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction enables the formation of a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne. wikipedia.org This provides a direct route to alkynyl-substituted derivatives.

Suzuki Coupling: The palladium-catalyzed Suzuki reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon single bond. libretexts.org This is a highly efficient method for the synthesis of biaryl compounds.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond with high stereoselectivity. organic-chemistry.orgfu-berlin.de

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the aryl iodide and an amine, providing access to a wide range of substituted anilines. wikipedia.org

These transformations can be performed on derivatives of this compound where the hydroxyl group is appropriately protected, for instance, as an acetate or a silyl ether, to ensure compatibility with the reaction conditions.

Table 3: Cross-Coupling Reactions of the Iodophenyl Moiety

Reaction Name Coupling Partner Catalyst System Bond Formed
Sonogashira Terminal Alkyne Pd(0)/Cu(I) C(sp2)-C(sp)
Suzuki Boronic Acid/Ester Pd(0) C(sp2)-C(sp2)
Heck Alkene Pd(0) C(sp2)-C(sp2)
Buchwald-Hartwig Amine Pd(0) C(sp2)-N

The strategic functionalization of this compound and its derivatives allows for the creation of specialized chemical probes for applications in chemical biology and proteomics.

Photoaffinity Labeling: The iodophenyl group can be a precursor for the introduction of photoreactive groups, such as diazirines or benzophenones. These photoaffinity probes can be used to identify and study protein-ligand interactions by forming a covalent bond with the target protein upon photoactivation. nih.gov

Biotinylated Probes: The molecule can be derivatized to include a biotin tag. Biotin's high affinity for streptavidin allows for the selective isolation and detection of proteins that interact with the probe. nih.gov This is a powerful technique for target identification and validation in drug discovery. The synthesis of such probes often involves coupling a biotin-containing linker to a functional handle introduced on the this compound scaffold.

Synthesis of Complex Organic Architectures

The strategic placement of an iodine atom on an aromatic ring and a terminal alcohol on a propyl chain makes this compound a versatile precursor for the synthesis of more complex molecular structures. Its utility is particularly evident in the preparation of radiolabeled compounds, the formation of various heterocyclic systems, and as a key intermediate in the multi-step total synthesis of natural products and other complex targets.

As Precursors for Radiolabeled Compounds (general synthetic utility)

Aryl iodides are valuable precursors for the synthesis of radioiodinated compounds, which are crucial as tracers in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). elsevier.comnih.gov The presence of a stable iodine atom in this compound allows for its replacement with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to generate radiolabeled probes. nih.govgoogle.com

Several methods are employed for the radioiodination of aryl iodide precursors. nih.gov One common approach is the direct isotopic exchange, where the non-radioactive iodine atom is swapped with a radioisotope, often at elevated temperatures and sometimes catalyzed by copper salts. nih.govacs.org Another widely used and highly efficient method is iododestannylation, which involves the initial conversion of the aryl iodide to an organotin derivative (e.g., a trialkyltin compound). This stannylated intermediate then readily reacts with a radioiodide source in the presence of an oxidizing agent to yield the desired radiolabeled product with high specific activity. nih.gov Similarly, organoboron precursors, such as boronic acids or esters derived from the aryl iodide, can be used for radioiodination. nih.gov

Radioiodination Precursor TypeGeneral ReactionKey Features
Aryl Iodide (Isotopic Exchange) Ar-I + [I]⁻ → Ar-[I] + I⁻Direct replacement; may require harsh conditions. acs.org
Organotin Precursor Ar-SnR₃ + [I]⁻ + Oxidizing Agent → Ar-[I]High efficiency and specific activity; mild reaction conditions. nih.gov
Organoboron Precursor Ar-B(OR)₂ + [I]⁻ + Oxidizing Agent → Ar-[I]Mild conditions; boronate precursors are often stable. nih.gov

Building Blocks for Lactones and Other Heterocyclic Systems

The bifunctional nature of this compound, containing both an aryl iodide and a primary alcohol, makes it an excellent starting material for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. Palladium-catalyzed reactions, such as the intramolecular Heck reaction, are particularly powerful for forming new carbon-carbon bonds. wikipedia.org

For instance, an intramolecular Heck reaction of a derivative of this compound, where the alcohol is first converted to an alkene-containing ether, could lead to the formation of a chromane (B1220400) or other benzannulated ether systems. The general principle involves the oxidative addition of the palladium(0) catalyst to the aryl iodide bond, followed by intramolecular migratory insertion of the tethered alkene, and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst. wikipedia.org

Furthermore, oxidation of the primary alcohol in this compound to a carboxylic acid would yield 3-(2-iodophenyl)propanoic acid. This intermediate could then undergo intramolecular cyclization to form a dihydrobenzofuranone, a type of lactone. Such cyclizations can be promoted by various transition metal catalysts or under radical-forming conditions. The formation of five- or six-membered rings is generally favored in these intramolecular processes.

The synthesis of dihydrobenzofurans from ortho-iodophenols and related substrates is a well-established strategy. For example, copper-catalyzed intramolecular C-O bond formation provides a mild and efficient route to these heterocyclic cores. aablocks.com While this compound itself would lead to a six-membered ring (chromane), its derivatives are versatile precursors for various heterocyclic structures.

Cyclization StrategyStarting Material DerivativeResulting Heterocycle
Intramolecular Heck Reaction O-alkenyl-3-(2-iodophenyl)-1-propanolChromane derivative
Intramolecular C-O Cyclization This compoundChromane
Lactonization 3-(2-iodophenyl)propanoic acidDihydrobenzofuranone

Key Intermediates in Multi-step Total Synthesis

In the realm of total synthesis of complex natural products, the construction of polycyclic frameworks often relies on strategic bond-forming reactions that can build molecular complexity in a controlled manner. Intramolecular cyclization reactions of appropriately substituted precursors are a cornerstone of such strategies. thieme-connect.de

While a specific total synthesis employing this compound is not prominently documented, its structural motif represents a valuable building block. An aryl iodide tethered to a three-carbon chain with a terminal functional group is a common feature in precursors for key cyclization steps. For example, in the synthesis of various alkaloids and other polycyclic natural products, an intramolecular Heck reaction is often used to create a new ring fused to an existing aromatic system. chim.it

The general strategy involves the preparation of a molecule like this compound, followed by modification of the alcohol and/or the aromatic ring, and then a key intramolecular cyclization to form a core structural element of the target natural product. The iodine atom not only facilitates this cyclization but can also be used for further transformations, such as cross-coupling reactions, to add more complexity. The versatility of the aryl iodide group makes intermediates like this compound highly valuable in the strategic planning of a multi-step total synthesis.

Catalytic Aspects in the Chemistry of 3 2 Iodophenyl 1 Propanol

Role of Iodine in Catalytic Cycles

The iodine atom in 3-(2-iodophenyl)-1-propanol can be utilized to generate hypervalent iodine species, which are powerful oxidants and can act as catalysts in a variety of organic transformations. This is typically achieved through oxidation of the iodide to higher oxidation states, namely Iodine(I), Iodine(III), and Iodine(V).

Aryl iodides such as this compound can serve as pre-catalysts in Iodine(I)/Iodine(III) catalytic cycles. In these systems, the aryl iodide (Iodine(I)) is oxidized in situ to a hypervalent iodine(III) species by a stoichiometric terminal oxidant. This generated iodine(III) species then effects the desired transformation on a substrate, after which it is reduced back to the initial aryl iodide, thus completing the catalytic cycle.

The general principle of an Iodine(I)/Iodine(III) catalytic cycle is depicted below:

Figure 1: Generalized Iodine(I)/Iodine(III) Catalytic Cycle

Where Ar-I represents an aryl iodide like this compound, and L is a ligand derived from the reaction medium or the oxidant.

Commonly used terminal oxidants for this purpose include peroxy acids like m-chloroperbenzoic acid (mCPBA) and Oxone®. The specific nature of the catalytically active Ar-I(III)L₂ species depends on the oxidant and the solvent system used. For instance, in the presence of carboxylic acids, a diacyloxyiodate(III) species can be formed.

Hypervalent iodine compounds can act as organocatalysts, offering an alternative to transition metal catalysts for various oxidative transformations. The in situ generation of these hypervalent iodine species from an aryl iodide precursor like this compound is a key strategy in this context. These catalytic systems are valued for being mild, non-toxic, and often recyclable, making them attractive for environmentally benign chemical processes.

The formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds can be achieved through oxidative functionalizations catalyzed by hypervalent iodine species. The reactivity of these species is attributed to their electrophilic nature and the good leaving group ability of the iodinane group.

Transition Metal Catalysis Involving Aryl Halides

The carbon-iodine bond in this compound makes it an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. Common transition metals used for this purpose include palladium and copper.

Palladium-Catalyzed Reactions:

Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. In the case of this compound, an intramolecular Heck reaction could potentially lead to the formation of a cyclic product. The general conditions for a Heck reaction are provided in the table below.

Aryl HalideAlkeneCatalystBaseSolventProduct Type
This compound (hypothetical)IntramolecularPd(OAc)₂K₂CO₃DMFCyclic Alkene
IodobenzeneStyrenePd(OAc)₂Et₃NAcetonitrileStilbene

Suzuki Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound. This compound could be coupled with various boronic acids to synthesize more complex molecules.

Aryl HalideBoronic AcidCatalystBaseSolventProduct Type
This compound (hypothetical)Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/WaterBiphenyl derivative
1-Iodo-4-nitrobenzene4-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄DioxaneSubstituted Biaryl

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne to produce an aryl-substituted alkyne. This reaction is a powerful tool for the construction of carbon-carbon triple bonds.

Aryl HalideAlkyneCatalystCo-catalystBaseSolventProduct Type
This compound (hypothetical)PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFAryl Alkyne
Iodobenzene1-HeptynePd(PPh₃)₄CuIPiperidineDMF1-Phenyl-1-heptyne

Copper-Catalyzed Reactions:

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide a valuable alternative to palladium-catalyzed transformations. These reactions are particularly useful for the formation of carbon-heteroatom bonds. The C-I bond in this compound is susceptible to coupling with various nucleophiles in the presence of a copper catalyst. For instance, an intramolecular copper-catalyzed cyclization of this compound could potentially yield a cyclic ether.

SubstrateNucleophileCatalystLigandBaseSolventProduct Type
This compound (hypothetical)Intramolecular -OHCuI1,10-PhenanthrolineCs₂CO₃TolueneCyclic Ether
2-IodophenolAmmoniaCu₂ON,N'-DimethylethylenediamineK₂CO₃Dioxane2-Aminophenol

Cross-Coupling Reactions Utilizing the Iodophenyl Group

The iodophenyl moiety of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. wikipedia.orgmdpi-res.com The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl) for the initial oxidative addition step to a low-valent palladium center, such as Pd(0), which initiates the catalytic cycle. wikipedia.orglibretexts.org This high reactivity allows these coupling reactions to proceed under relatively mild conditions. wikipedia.org Key examples of such transformations include the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental tools in modern organic synthesis for constructing complex molecular architectures. libretexts.orgwikipedia.orgyoutube.com

The general mechanism for these palladium-catalyzed reactions involves a three-step catalytic cycle: libretexts.orgyoutube.com

Oxidative Addition: The aryl iodide (Ar-I) reacts with a Pd(0) complex to form a Pd(II) intermediate (Ar-Pd-I).

Transmetalation (for Suzuki) or Coordination/Insertion (for Heck/Sonogashira): A nucleophilic partner (e.g., an organoboron compound, an alkene, or an alkyne) interacts with the Pd(II) complex.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. youtube.comyoutube.com

In the Suzuki-Miyaura coupling , the iodophenyl group is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is widely used for the formation of biaryl structures. youtube.com

The Heck reaction involves the coupling of the iodophenyl group with an alkene to form a substituted alkene. wikipedia.orgyoutube.com The reaction is catalyzed by a palladium complex and requires a base to regenerate the catalyst in the final step. wikipedia.orgnih.gov

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the iodophenyl group and a terminal alkyne. wikipedia.org This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orggoogle.com However, copper-free variations have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

The following table summarizes typical conditions for these fundamental cross-coupling reactions using aryl iodides as substrates.

Asymmetric Catalysis for Enantioselective Transformations of Derivatives

While this compound itself is achiral, its structure provides a scaffold for the synthesis of chiral derivatives that can be used in enantioselective catalytic transformations. A common strategy involves the modification of the propanol (B110389) side chain to introduce a prochiral center, which can then be converted into a specific enantiomer using a chiral catalyst. mdpi-res.com

A primary example of such a derivative is the ketone 1-(2-iodophenyl)propan-1-one , which can be synthesized by the oxidation of the primary alcohol group of this compound. This ketone possesses a prochiral carbonyl group. The asymmetric reduction of this prochiral ketone is a powerful method for producing enantiomerically enriched (R)- or (S)-1-(2-iodophenyl)propan-1-ol, which are valuable chiral building blocks. nih.govsigmaaldrich.com

This transformation is typically achieved through catalytic transfer hydrogenation or catalytic hydrogenation using transition metal complexes bearing chiral ligands. Ruthenium-based catalysts, in particular, are widely employed for the asymmetric reduction of aromatic ketones. sigmaaldrich.com These reactions often use a hydrogen source like 2-propanol or hydrogen gas and are performed in the presence of a chiral ligand that directs the stereochemical outcome of the reduction, leading to high yields and excellent enantiomeric excess (e.e.). sigmaaldrich.com

Alternatively, biocatalytic methods using enzymes or whole-cell systems (such as yeast) offer an environmentally friendly approach for the asymmetric reduction of ketones. nih.gov These biocatalysts can exhibit remarkable stereoselectivity, often producing a single enantiomer with very high purity (>99% e.e.). nih.govnih.gov

The table below presents research findings on the asymmetric reduction of analogous prochiral ketones, demonstrating the potential for synthesizing chiral derivatives from this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-iodophenyl)-1-propanol?

  • Methodological Answer : The synthesis typically involves iodination of a phenyl precursor followed by introduction of the propanol moiety. For example, a Friedel-Crafts acylation can be employed using a trifluoromethyl ketone intermediate, with iodine introduced via electrophilic substitution. Catalysts like Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd for coupling reactions) are critical for regioselectivity. Purification often requires column chromatography or recrystallization to isolate high-purity product .

Q. How is this compound characterized in research settings?

  • Methodological Answer : Standard techniques include:

  • NMR Spectroscopy : To confirm the iodophenyl group (δ 7.0–8.0 ppm for aromatic protons) and propanol chain (δ 1.5–3.5 ppm).
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or GC-MS).
  • Infrared (IR) Spectroscopy : To identify hydroxyl (≈3300 cm⁻¹) and C-I (≈500 cm⁻¹) stretches.
  • X-ray Crystallography : For structural elucidation if single crystals are obtained .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Due to the iodine substituent, the compound may be light-sensitive and require storage in amber glass under inert atmosphere. Use PPE (gloves, goggles) to prevent skin/eye contact. Waste disposal should follow halogenated organic compound guidelines. Consult safety data sheets (SDS) for spill management and emergency procedures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in physicochemical data (e.g., vapor pressure) for this compound?

  • Methodological Answer : Conflicting data, such as vapor pressure measurements, should be addressed by cross-validating methods (e.g., transpiration vs. ebulliometry). Refer to databases like SciFinder for secondary data, but prioritize peer-reviewed studies. For instance, transpiration results often align better with ebulliometric data than static methods, as seen in related propanol derivatives .

Q. What catalytic systems optimize coupling reactions involving the iodophenyl group of this compound?

  • Methodological Answer : Suzuki-Miyaura coupling with Pd(PPh₃)₄ or PdCl₂(dppf) catalysts enables aryl-aryl bond formation. Key parameters include:

  • Base : K₂CO₃ or Cs₂CO₃ for deprotonation.
  • Solvent : DMF or THF under reflux.
  • Ligands : Bidentate ligands (e.g., dppf) enhance catalytic efficiency.
    Post-reaction purification via flash chromatography isolates biaryl derivatives .

Q. What challenges arise in stereoselective synthesis of this compound derivatives?

  • Methodological Answer : Achieving enantiomeric purity requires chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution. For example, lipases can selectively esterify one enantiomer. Advanced techniques like asymmetric hydrogenation or dynamic kinetic resolution may improve yields, though iodine’s steric bulk complicates substrate-catalyst interactions .

Q. How does the iodophenyl group influence the compound’s biological activity in medicinal chemistry studies?

  • Methodological Answer : The iodine atom enhances lipophilicity and binding to hydrophobic enzyme pockets. In vitro assays (e.g., kinase inhibition) should compare activity against non-iodinated analogs. Radiolabeling (¹²⁵I) enables tracking in pharmacokinetic studies. Note that iodine’s size may sterically hinder interactions, requiring structure-activity relationship (SAR) optimization .

Key Research Recommendations

  • Contradiction Analysis : Replicate vapor pressure measurements using transpiration and static methods to resolve discrepancies, as seen in analogous amino-propanols .
  • Stereochemistry : Employ chiral chromatography (e.g., Chiralcel OD-H) to separate enantiomers for biological testing .
  • Biological Assays : Prioritize in vitro cytotoxicity screens (e.g., MTT assay on HeLa cells) to evaluate anticancer potential .

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